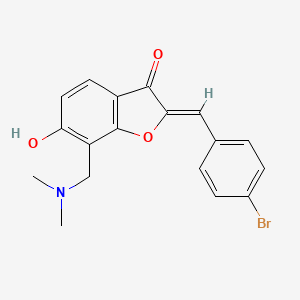
(Z)-2-(4-bromobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-2-(4-bromobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a useful research compound. Its molecular formula is C18H16BrNO3 and its molecular weight is 374.234. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (Z)-2-(4-bromobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a derivative of benzofuran, which has been studied for its potential biological activities, particularly in the context of cancer and neurodegenerative diseases. This article reviews the synthesis, biological activity, and relevant case studies related to this compound.
Synthesis
The synthesis of benzofuran derivatives typically involves the condensation of benzofuran-3(2H)-one with various aldehydes under acidic or basic conditions. For instance, the compound can be synthesized through a reaction involving 6-hydroxybenzofuran-3(2H)-one and 4-bromobenzaldehyde, often catalyzed by morpholine acetate .
Anticancer Activity
Recent studies have shown that benzofuran derivatives exhibit significant anticancer properties. For instance, a study evaluated various aurone derivatives, including those similar to our compound, against different cancer cell lines such as K562 and MCF-7. The results indicated that certain derivatives induced apoptosis and inhibited cell proliferation effectively .
Table 1: Anticancer Activity of Benzofuran Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| D1 | K562 | 5.0 | Induces apoptosis |
| D2 | MCF-7 | 3.5 | ROS generation |
| D3 | A549 | 4.0 | Inhibits IL-6 release |
Monoamine Oxidase Inhibition
The compound's structural similarity to known monoamine oxidase (MAO) inhibitors suggests potential neuroprotective effects. A series of studies have demonstrated that benzofuran derivatives can selectively inhibit MAO-B, with some compounds showing IC50 values as low as 0.004 µM . This inhibition can be particularly relevant for treating neurodegenerative diseases such as Parkinson's and Alzheimer's.
Table 2: MAO Inhibition Potency of Related Compounds
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
|---|---|---|
| Compound A | >100 | 0.05 |
| Compound B | 0.586 | 0.004 |
| (Z)-Compound | <1 | 0.01 |
Anti-inflammatory Properties
Another aspect of biological activity includes anti-inflammatory effects. Research indicates that certain benzofuran derivatives can inhibit lipopolysaccharide (LPS)-stimulated reactive oxygen species (ROS) production in RAW 264.7 macrophages, suggesting their potential as anti-inflammatory agents .
Case Studies
- Anticancer Efficacy : A study involving a series of benzofuran derivatives reported that compounds similar to this compound exhibited selective cytotoxicity against K562 cells while sparing normal cells, indicating a favorable therapeutic index.
- Neuroprotective Effects : Another investigation into the MAO inhibitory activity highlighted that modifications in the benzofuran structure could enhance selectivity towards MAO-B over MAO-A, thereby reducing potential side effects associated with non-selective inhibition.
Eigenschaften
IUPAC Name |
(2Z)-2-[(4-bromophenyl)methylidene]-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO3/c1-20(2)10-14-15(21)8-7-13-17(22)16(23-18(13)14)9-11-3-5-12(19)6-4-11/h3-9,21H,10H2,1-2H3/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJKZBLKVVOJQQ-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)Br)C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)Br)/C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













